molecular formula C10H11N2O2P B14487070 Naphthalen-1-yl phosphorodiamidate CAS No. 64032-52-6

Naphthalen-1-yl phosphorodiamidate

Cat. No.: B14487070
CAS No.: 64032-52-6
M. Wt: 222.18 g/mol
InChI Key: IQNXFEBUXARNLO-UHFFFAOYSA-N
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Description

Naphthalen-1-yl phosphorodiamidate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphorodiamidate group. This compound is part of the broader class of phosphoramidates, which are known for their unique chemical properties and diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of naphthalen-1-yl phosphorodiamidate can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-amine with a phosphorodiamidate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Naphthalen-1-yl phosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Naphthalen-1-yl phosphorodiamidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-1-yl phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Naphthalen-1-yl phosphorodiamidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

CAS No.

64032-52-6

Molecular Formula

C10H11N2O2P

Molecular Weight

222.18 g/mol

IUPAC Name

1-diaminophosphoryloxynaphthalene

InChI

InChI=1S/C10H11N2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,11,12,13)

InChI Key

IQNXFEBUXARNLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(N)N

Origin of Product

United States

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